N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Description
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a benzothiazole core substituted with chlorine atoms at positions 4 and 3. This compound belongs to a broader class of thiourea-linked carboxamides, which are recognized for their diverse applications in medicinal chemistry, agrochemicals, and metal ion coordination . The dichloro substituents enhance electron-withdrawing effects, which may improve metabolic stability and binding affinity in biological systems.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDMKPBVEVXDJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
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Formation of the Benzothiazole Ring: : The benzothiazole ring can be synthesized through various methods, including the condensation of 2-aminothiophenol with aldehydes or ketones. For instance, the reaction of 2-aminothiophenol with 4,5-dichlorobenzaldehyde in the presence of an acid catalyst can yield 4,5-dichloro-2-aminobenzothiazole .
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Amide Coupling: : The 4,5-dichloro-2-aminobenzothiazole is then coupled with cyclohexanecarboxylic acid to form the desired amide. This step can be facilitated by using coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a suitable solvent such as dichloroethane .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves scalable and efficient methods such as microwave-assisted synthesis, one-pot multicomponent reactions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. Its structural features allow it to interact with various biological targets.
Anticancer Activity
Research has indicated that benzothiazole derivatives, including N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis through the modulation of various signaling pathways.
Case Study:
A study published in 2021 highlighted the synthesis of several benzothiazole derivatives and their evaluation against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC₅₀ values in the low micromolar range, indicating effective inhibition of cell proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that benzothiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Data Table: Anti-inflammatory Activity of Benzothiazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | % Inhibition |
|---|---|---|---|
| This compound | 0.1664 | 0.0370 | 78.68% |
| Comparison Compound A | 0.2272 | 0.0469 | 76.93% |
| Comparison Compound B | 0.2000 | 0.0500 | 75.00% |
This table illustrates the potential of this compound in inhibiting COX enzymes compared to other compounds .
Mechanistic Insights
Understanding the mechanism of action for this compound is crucial for its application in drug development.
Target Interactions
The compound is believed to interact with specific receptors and enzymes involved in cancer progression and inflammation:
- Heat Shock Proteins : Similar compounds have been shown to inhibit heat shock protein 90 (HSP90), which is involved in cancer cell survival.
Case Study:
In a study focused on HSP90 inhibitors, certain benzothiazole derivatives demonstrated significant inhibitory effects on HSP90 activity, leading to enhanced apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity:
- Substituent Effects : Variations in the cyclohexane ring or modifications on the benzothiazole moiety can lead to increased potency against specific targets.
Mechanism of Action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial replication and survival.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds include N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives synthesized in prior studies, such as those with chloro-, methyl-, methoxy-, or naphthyl-substituted aryl groups . Key differences and similarities are outlined below:
Structural and Electronic Features
- Core Heterocycle : The target compound’s benzothiazole ring contrasts with phenyl rings in analogs like H2L1–H2L9 . Benzothiazoles exhibit greater π-electron deficiency, influencing redox properties and intermolecular interactions (e.g., halogen bonding via Cl substituents).
- Substituent Effects: The 4,5-dichloro configuration increases electronegativity compared to mono-chlorinated (e.g., H2L2–H2L4) or non-halogenated (e.g., H2L5–H2L8) analogs. This may enhance dipole moments and polar surface areas, affecting solubility and membrane permeability.
- Conformational Flexibility : The cyclohexane carboxamide group adopts chair conformations, similar to other derivatives, but steric effects from the benzothiazole ring may influence rotational freedom .
Crystallographic and Computational Insights
- Crystal Packing : Mercury software () analysis of analogs reveals that chloro substituents participate in halogen bonding, stabilizing crystal lattices. The target compound’s dichloro configuration may induce denser packing compared to methoxy- or methyl-substituted derivatives.
- Molecular Interactions : Density functional theory (DFT) studies predict stronger hydrogen bonding between the carboxamide group and biological targets (e.g., viral proteases) compared to less electronegative analogs.
Biological Activity
N-(4,5-Dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a benzothiazole moiety which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For instance:
- E. coli : Exhibited a minimum inhibitory concentration (MIC) of 16 μg/mL.
- S. aureus : Showed moderate activity with an MIC of 32 μg/mL.
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been well-documented. In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 3.7 |
| MCF-7 (Breast) | 1.2 |
| HEK 293 | 5.3 |
These results indicate that the compound has promising activity against cancer cells, warranting further investigation into its mechanisms of action and potential clinical applications .
The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Studies
Several studies have evaluated the efficacy of benzothiazole derivatives in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a related benzothiazole compound significantly inhibited the growth of Xanthomonas species with EC50 values lower than traditional treatments .
- Anticancer Properties : Clinical trials involving similar compounds have reported promising results in reducing tumor size and improving patient outcomes in late-stage cancers .
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide?
A common methodology involves coupling cyclohexanecarbonyl chloride with a substituted benzothiazol-2-amine precursor. For example, analogous syntheses (e.g., N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide) use dichloromethane (CH₂Cl₂) as a solvent, with reaction times of ~12 hours under reflux. Sodium carbonate (Na₂CO₃) is often employed to neutralize HCl generated during amide bond formation . Optimization may require adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and monitoring by TLC or HPLC.
Q. How is X-ray crystallography applied to determine the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically uses a diffractometer (e.g., Bruker SMART CCD) with MoKα radiation (λ = 0.71073 Å). Refinement via SHELXL (part of the SHELX suite) incorporates hydrogen atoms in riding positions and anisotropic displacement parameters for non-H atoms. For example, a similar compound (C₁₃H₂₂N₂O₂) refined to R = 0.062 using 2400 reflections, with cell parameters a = 5.007 Å, b = 11.642 Å, c = 12.739 Å .
Q. What spectroscopic techniques validate the compound’s purity and structure?
Combine NMR (¹H/¹³C), IR, and mass spectrometry. For instance, in related benzothiazole carboxamides, ¹H NMR shows distinct cyclohexyl proton signals at δ 1.2–2.1 ppm and amide N–H resonances near δ 8.5–10.0 ppm. IR confirms amide C=O stretches at ~1650–1680 cm⁻¹. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₀H₁₆N₂OS: 212.0983) .
Advanced Research Questions
Q. How do hydrogen bonding networks influence the crystal packing of this compound?
Intermolecular N–H⋯O hydrogen bonds often form centrosymmetric dimers. For example, in N-(2-oxoazepan-3-yl)cyclohexanecarboxamide, N–H⋯O interactions (d = 2.02 Å, ∠N–H–O = 166°) create R₂²(8) motifs. These dimers further link via weaker interactions into [100] chains, stabilizing the lattice. Mercury software visualizes these networks and calculates Hirshfeld surfaces to quantify interaction contributions (e.g., O⋯H/H⋯O contacts account for ~25% of surface area) .
Q. How can conformational analysis explain discrepancies between computational and experimental data?
Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-311G**) predict ground-state conformers, which may differ from crystallographic data due to crystal packing forces. For cyclohexane rings, chair conformers are energetically favorable, but substituents (e.g., dichloro-benzothiazole) introduce steric strain. Overlay experimental (SC-XRD) and DFT-optimized structures in software like GaussView to identify torsional deviations >5°, then refine force fields or consider solvent effects .
Q. What strategies resolve contradictions between spectroscopic and crystallographic results?
For example, if NMR suggests rotational isomerism (e.g., two amide conformers) but SC-XRD shows a single conformation, variable-temperature NMR can detect dynamic processes. If IR lacks expected C=O stretches, check for keto-enol tautomerism via pH-dependent studies. Cross-validate using solid-state NMR or Raman spectroscopy to reconcile solution- vs. solid-phase data .
Q. How are thiourea derivatives of this compound designed for biological activity screening?
React the carboxamide with thiourea precursors (e.g., aryl isothiocyanates) in ethanol under reflux. For instance, N-(diethylcarbamothioyl)cyclohexanecarboxamide derivatives exhibit antimicrobial activity. Characterize products via SC-XRD and assay against target pathogens (e.g., MIC values for S. aureus). QSAR models then correlate substituent electronegativity (e.g., Cl, CF₃) with bioactivity .
Methodological Notes
- Refinement Software : Use SHELXL for high-resolution data (R < 0.05) and Olex2 for user-friendly interfaces .
- Spectral Validation : Cross-check NMR shifts against computed values (e.g., ACD/Labs or ChemDraw predictions) to confirm assignments .
- Crystallization : Slow evaporation from ethanol/acetone mixtures often yields diffraction-quality crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
